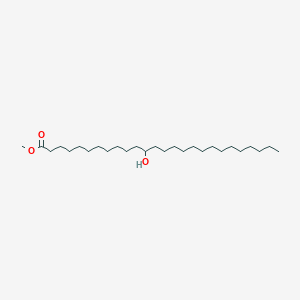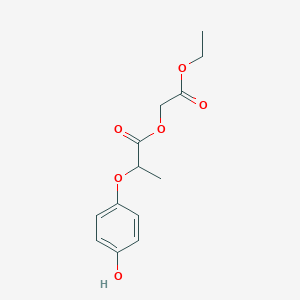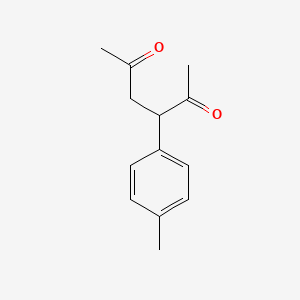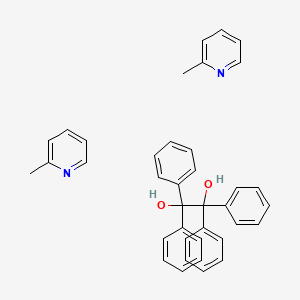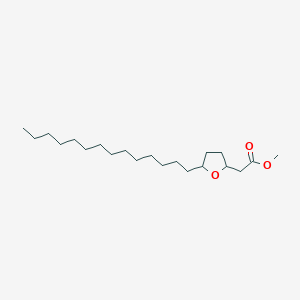![molecular formula C12H22 B14226018 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 821771-26-0](/img/structure/B14226018.png)
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes two isopropyl groups attached to a bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines in the presence of an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be used in the development of new materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with molecular targets through its bicyclic structure. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various frameworks.
Uniqueness
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of two isopropyl groups, which confer distinct chemical and physical properties compared to other bicyclic compounds.
Propiedades
Número CAS |
821771-26-0 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
1,4-di(propan-2-yl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3 |
Clave InChI |
XXOSTWOXLJFWBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(C1C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


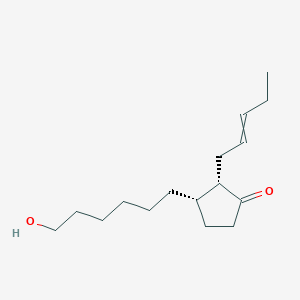
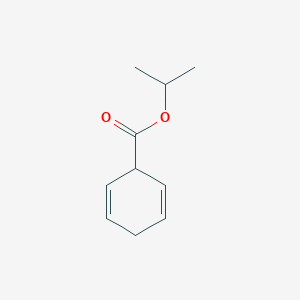
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
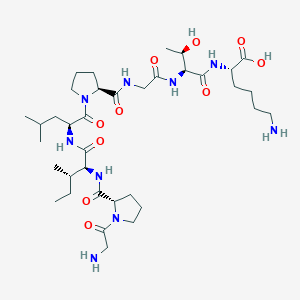
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
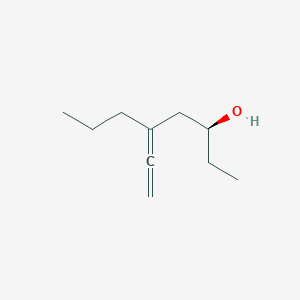
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
